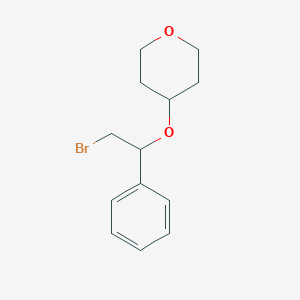
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a 2-bromo-1-phenylethoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran typically involves the reaction of 2-bromo-1-phenylethanol with tetrahydropyran under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the alcohol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process typically requires careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenylethoxy derivatives.
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of phenylethanol or ethylbenzene derivatives.
Applications De Recherche Scientifique
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and phenylethoxy group play crucial roles in its binding affinity and specificity . The compound may exert its effects through inhibition or activation of target proteins, resulting in downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2h-pyran: Similar structure but with a different substitution pattern.
2-(Bromomethyl)tetrahydro-2h-pyran: Contains a bromomethyl group instead of a phenylethoxy group.
Uniqueness
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its lipophilicity and potential for interactions with hydrophobic targets, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
4-(2-bromo-1-phenylethoxy)oxane |
InChI |
InChI=1S/C13H17BrO2/c14-10-13(11-4-2-1-3-5-11)16-12-6-8-15-9-7-12/h1-5,12-13H,6-10H2 |
Clé InChI |
QILHJEYCNKLMNG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC(CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
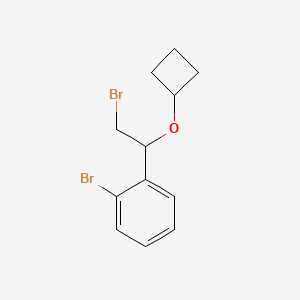
![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)
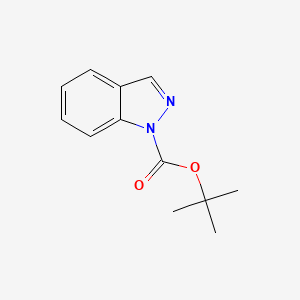
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B13494832.png)
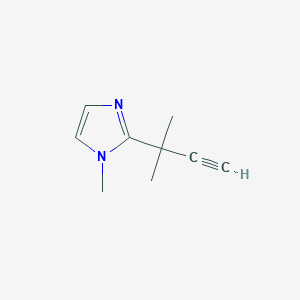
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B13494844.png)
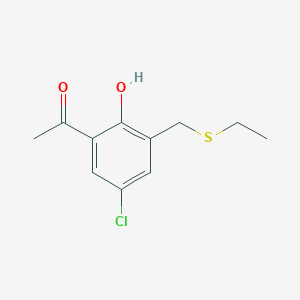
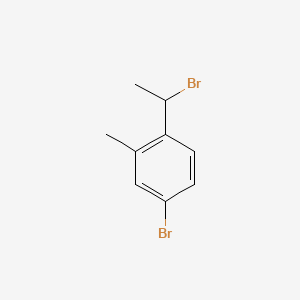
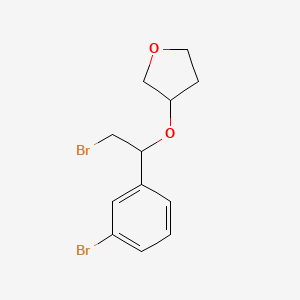
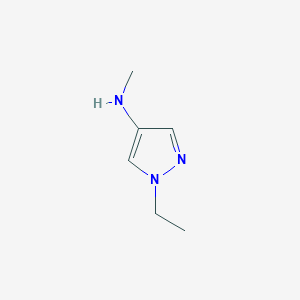
![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
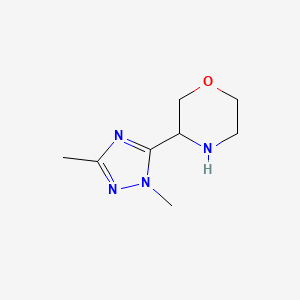
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
